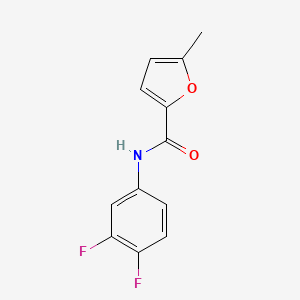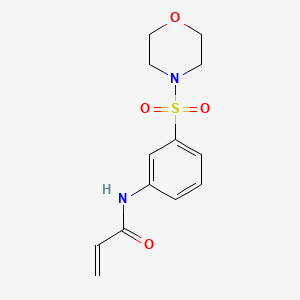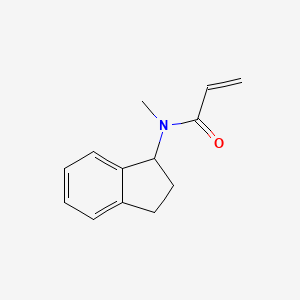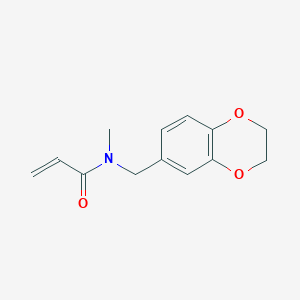
N-(3,4-difluorophenyl)-5-methylfuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-difluorophenyl)-5-methylfuran-2-carboxamide, also known as DFCF, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. DFCF is a furan derivative that is structurally similar to other compounds that have shown promising results in treating various diseases.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-5-methylfuran-2-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. Specifically, N-(3,4-difluorophenyl)-5-methylfuran-2-carboxamide has been shown to inhibit the activity of cyclin-dependent kinases, which are important regulators of the cell cycle.
Biochemical and Physiological Effects:
N-(3,4-difluorophenyl)-5-methylfuran-2-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit the growth of cancer cells, N-(3,4-difluorophenyl)-5-methylfuran-2-carboxamide has also been shown to have anti-inflammatory and neuroprotective effects. These effects make it a potential candidate for the treatment of a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3,4-difluorophenyl)-5-methylfuran-2-carboxamide in lab experiments is its relatively simple synthesis method. However, one limitation of using N-(3,4-difluorophenyl)-5-methylfuran-2-carboxamide is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research on N-(3,4-difluorophenyl)-5-methylfuran-2-carboxamide. One area of research could focus on optimizing the synthesis method to improve the yield and purity of the compound. Another area of research could focus on investigating the compound's potential therapeutic applications in more detail, including its effects on specific types of cancer and neurodegenerative diseases. Additionally, researchers could investigate the potential side effects of N-(3,4-difluorophenyl)-5-methylfuran-2-carboxamide and develop strategies to mitigate these effects.
Synthesis Methods
N-(3,4-difluorophenyl)-5-methylfuran-2-carboxamide can be synthesized through a multi-step process that involves the reaction of 3,4-difluorobenzaldehyde with methyl acetoacetate to form 3,4-difluoro-β-ketoester. This compound is then reacted with ammonium acetate and acetic anhydride to form the final product, N-(3,4-difluorophenyl)-5-methylfuran-2-carboxamide.
Scientific Research Applications
N-(3,4-difluorophenyl)-5-methylfuran-2-carboxamide has been the subject of several scientific studies, with researchers investigating its potential therapeutic applications. One area of research has focused on the compound's ability to inhibit the growth of cancer cells. Studies have shown that N-(3,4-difluorophenyl)-5-methylfuran-2-carboxamide can induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer treatment.
properties
IUPAC Name |
N-(3,4-difluorophenyl)-5-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO2/c1-7-2-5-11(17-7)12(16)15-8-3-4-9(13)10(14)6-8/h2-6H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSSEMLKEDXJAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-5-methylfuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4-morpholin-4-ylsulfonylphenyl)methyl]prop-2-enamide](/img/structure/B7556890.png)

![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B7556894.png)

![2-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]propanoic acid](/img/structure/B7556907.png)



![N-[(3-chlorophenyl)methyl]-N-methylprop-2-enamide](/img/structure/B7556946.png)
![N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B7556951.png)
![2-[(3-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556955.png)
![2-[(3-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556958.png)